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Welcome to the technical support center for troubleshooting low RNA yield when using

Lysis/Isolation Solution (LIS)-based methods. This guide provides answers to frequently asked

questions and detailed troubleshooting advice to help researchers, scientists, and drug

development professionals optimize their RNA extraction protocols.

Frequently Asked Questions (FAQs)
Q1: What are LIS-based methods for RNA extraction?
LIS-based methods, often referred to as single-step RNA isolation, typically utilize a

monophasic solution containing phenol and a chaotropic salt, most commonly guanidinium

thiocyanate (GTC).[1][2] This powerful denaturing agent effectively inactivates RNases and

disrupts cells to release RNA.[2][3] The addition of chloroform or a similar solvent induces

phase separation.[2][4] Under acidic conditions, RNA is selectively retained in the upper

aqueous phase, while DNA partitions to the interphase and proteins to the lower organic phase.

[2][4][5] The RNA is then typically precipitated from the aqueous phase using isopropanol or

ethanol.[2] Lithium chloride (LiCl) precipitation is often used as an alternative or additional

purification step to selectively precipitate RNA, leaving behind contaminants like DNA and

carbohydrates.[6][7]

Q2: What are the most common causes of low RNA
yield?
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Low RNA yield is a frequent issue that can often be traced back to several key areas of the

protocol:

Incomplete Sample Disruption and Homogenization: This is a primary cause of low yield.[8] If

the tissue or cells are not thoroughly broken down, the lysis solution cannot act effectively,

and a significant portion of the RNA will not be released.[9][10]

Improper Sample Handling and Storage: RNA is highly labile and degrades quickly if not

handled properly.[11] Degradation can occur if samples are not flash-frozen immediately

after collection or protected by a stabilization reagent.[8][12][13]

RNase Contamination: RNases are ubiquitous enzymes that degrade RNA. Contamination

can be introduced from instruments, glassware, solutions, or even the user's hands.[14]

Suboptimal Phase Separation or Precipitation: Errors during the phase separation or

precipitation steps can lead to significant loss of RNA. This includes incomplete separation of

the aqueous phase or an inefficient precipitation of the RNA pellet.[15]

Using Too Much Starting Material: Overloading the extraction chemistry can lead to

inefficient lysis and purification, resulting in lower yields and purity.[12][15]

Q3: My RNA has a low A260/230 ratio. What does this
indicate and how can I fix it?
A low A260/230 ratio (ideally >1.8) typically indicates contamination with chaotropic salts (like

guanidinium thiocyanate from the lysis buffer) or residual phenol.[8] These contaminants can

inhibit downstream enzymatic reactions.[8]

Solutions:

Improve Washing Steps: Ensure the RNA pellet is washed effectively with 70-80% ethanol.

An additional wash step can help remove residual salts.[8] When using spin columns, ensure

the column tip does not touch the flow-through, and perform an extra "dry spin" to remove

any remaining ethanol before elution.

Careful Pipetting: When aspirating the aqueous phase after phase separation, be careful not

to carry over any of the phenol-containing organic phase.
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Re-precipitation: The purified RNA can be re-precipitated with ethanol to wash away salt

contaminants.[8]

Q4: My RNA has a low A260/280 ratio. What does this
mean?
The A260/280 ratio is used to assess protein contamination. A ratio lower than the ideal of ~2.0

suggests the presence of residual protein or phenol in the sample.

Solutions:

Ensure Complete Homogenization: Incomplete homogenization can lead to poor protein

removal.[8]

Re-extract with Phenol/Chloroform: If protein contamination is suspected, an additional

phenol:chloroform extraction can be performed on the purified RNA sample to remove the

remaining protein.

Use Less Starting Material: Overwhelming the lysis buffer with too much tissue can result in

incomplete denaturation and removal of proteins.[8][15]

Troubleshooting Guide for Low RNA Yield
This section provides a systematic approach to identifying and resolving the root cause of low

RNA yields.

Issue 1: Inadequate Sample Disruption and
Homogenization
Effective sample disruption is the most critical step for high RNA yield.[9] The goal is to break

down complex tissues and cell walls to allow the lysis buffer to access and release the cellular

RNA.

Common Pitfalls & Solutions:
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Sample Type Common Problem Recommended Solution

Tough/Fibrous Tissues
Incomplete mechanical

breakdown.[9]

Use cryogenic grinding with a

mortar and pestle in liquid

nitrogen to pulverize the tissue

into a fine powder before

adding lysis buffer.[9] For

mechanical homogenizers,

ensure no tissue pieces are

larger than half the probe's

diameter.[16]

All Frozen Tissues
Thawing of the sample before

lysis.

Do not allow the sample to

thaw before it is fully

submerged and homogenized

in the lysis buffer containing a

denaturing agent like GTC and

β-mercaptoethanol.[8]

Cell Cultures
Insufficient lysis of the cell

pellet.

For adherent cells, lyse them

directly on the plate. For

suspension cells, ensure the

pellet is fully resuspended in

the lysis buffer by vortexing or

pipetting.

Low RNA Content Tissues
Starting with insufficient

material for detectable yield.

Tissues like heart or skeletal

muscle have low cell density

and RNA content. It may be

necessary to start with a larger

amount of tissue, while

ensuring not to overload the

buffer capacity.

Issue 2: RNA Degradation
RNA integrity is paramount for yield and downstream applications. Degradation can happen

rapidly due to endogenous or introduced RNases.[11]
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Workflow for Preventing RNA Degradation:
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Caption: Workflow to minimize RNA degradation during extraction.

Key Recommendations:
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Immediate Stabilization: Process fresh tissue immediately or use a stabilizing solution like

RNAlater.[13] Alternatively, flash-freeze samples in liquid nitrogen and store them at -80°C.

[8][12][13]

Use RNase Inhibitors: The lysis buffer should contain strong denaturants like GTC and

reducing agents like β-mercaptoethanol to inactivate RNases instantly.[5][8][14]

Maintain an RNase-Free Environment: Use certified RNase-free tubes, tips, and reagents.

Wear gloves at all times and change them frequently.[14]

Issue 3: Suboptimal LiCl Precipitation
While LiCl is excellent for selectively precipitating RNA, several factors can affect its efficiency.

[6]

Troubleshooting Flowchart for LiCl Precipitation:

Caption: Troubleshooting logic for poor LiCl precipitation.

Quantitative Parameters for LiCl Precipitation:
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Parameter Recommended Value Rationale / Notes

Final LiCl Concentration 2.5 - 4 M

A concentration of 2.5 M is

commonly effective.[6] Higher

concentrations may be needed

for specific applications.

Incubation Temperature -20°C

While precipitation occurs at

25°C, incubating at -20°C is

advisable to minimize potential

RNase activity.[6]

Incubation Time ≥ 30 minutes

Longer incubation times can

improve recovery, especially

for smaller or more dilute RNA

samples.[6]

Centrifugation Time ≥ 20 minutes

Recovery of the RNA pellet is

highly dependent on

centrifugation time.[6]

Centrifugation Speed ≥ 16,000 x g

Sufficient force is required to

pellet the precipitated RNA

effectively.[6]

pH ~8.0

Optimal pH ensures RNA

molecules have a sufficient

negative charge to interact

with Li+ ions and precipitate

efficiently.[17]

Key Experimental Protocols
Protocol 1: General LIS (GITC-Phenol) Based RNA
Extraction
This protocol is a standard method for isolating total RNA from a variety of cell and tissue

types.[1][2][5]

Principle of Phase Separation:
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Caption: Phase separation in acid guanidinium-phenol-chloroform extraction.

Methodology:

Homogenization: Homogenize sample (e.g., 50-100 mg tissue or 5-10 x 10^6 cells) in 1 mL

of a single-step LIS reagent (e.g., TRIzol, containing guanidinium thiocyanate and phenol).[2]

[5] Ensure complete disruption.

Phase Separation:

Add 0.2 mL of chloroform per 1 mL of LIS reagent.

Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.

Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three

phases.[2]

RNA Precipitation:

Carefully transfer the upper, colorless aqueous phase to a new tube.

Add 0.5 mL of 100% isopropanol per 1 mL of LIS reagent used initially.[2][4]

Incubate at room temperature for 10 minutes, then centrifuge at 12,000 x g for 10 minutes

at 4°C. An RNA pellet should be visible.

RNA Wash:

Discard the supernatant.
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Wash the pellet with 1 mL of 75% ethanol (made with RNase-free water).[2][5]

Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

Resuspension:

Discard the ethanol wash. Air-dry the pellet for 5-10 minutes (do not over-dry).

Resuspend the RNA in an appropriate volume (e.g., 20-50 µL) of RNase-free water.

Protocol 2: Selective RNA Precipitation with Lithium
Chloride (LiCl)
This protocol is used to purify RNA from enzymatic reactions or to clean up preparations

contaminated with DNA or carbohydrates.[6]

Methodology:

Add LiCl: To your aqueous RNA sample, add an equal volume of 5 M to 8 M LiCl solution to

achieve a final concentration of at least 2.5 M.[6]

Incubate: Mix well and incubate at -20°C for at least 30 minutes.[6] For very dilute samples,

incubation can be extended (e.g., overnight).

Centrifuge: Pellet the RNA by centrifuging at high speed (e.g., 16,000 x g) for 20-30 minutes

at 4°C.[6]

Wash: Carefully discard the supernatant and wash the pellet with cold 70% ethanol to

remove residual LiCl.

Resuspend: Air-dry the pellet and resuspend in RNase-free water.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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